1H and 13C NMR Spectra Analysis of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide
1H and 13C NMR Spectra Analysis of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide
Executive Summary
The structural elucidation of saturated heterocyclic compounds is a cornerstone of modern drug development and stereochemistry. 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (commonly known as 3-hydroxythiane 1-oxide) presents a highly complex nuclear magnetic resonance (NMR) profile due to the presence of two distinct stereocenters: the chiral sulfoxide sulfur (S1) and the hydroxyl-bearing carbon (C3).
This whitepaper provides an in-depth technical analysis of the 1 H and 13 C NMR spectral signatures of this molecule. By focusing on the cis-diastereomer—a seminal model used by Ernest L. Eliel to demonstrate the intricate relationship between specific rotation and conformational equilibria[1]—we will explore how subtle intra- and intermolecular forces dictate the molecule's 3D architecture, and how these phenomena are captured via variable-temperature NMR (VT-NMR).
Conformational Dynamics & Stereochemistry
To interpret the NMR spectra of cis-3-hydroxythiane 1-oxide, one must first understand its conformational plasticity. The thiane ring adopts a chair conformation, but the orientation of the S=O and -OH groups is highly dependent on the solvent environment and solute concentration[1].
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The Diaxial Conformer (1A): At low concentrations in moderately polar solvents (e.g., CD 2 Cl 2 ), the molecule predominantly exists in a chair conformation where both the sulfoxide oxygen and the hydroxyl group are in axial positions. This seemingly sterically hindered state is thermodynamically stabilized by a strong intramolecular hydrogen bond between the axial C3-OH and the axial S1=O.
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The Diequatorial Conformer (1E): At high concentrations, solute-solute interactions dominate. Intermolecular hydrogen bonding disrupts the internal H-bond, driving the equilibrium toward the diequatorial conformer to minimize 1,3-diaxial steric clashes.
Conformational equilibrium of cis-3-hydroxythiane 1-oxide driven by concentration.
1 H NMR Spectral Signatures & Causality
The 1 H NMR spectrum of 3-hydroxythiane 1-oxide is characterized by severe signal overlap at room temperature due to rapid chair-chair interconversion. However, in the "slow exchange" regime (e.g., at -70 °C), the distinct signals of the 1A and 1E conformers emerge[1].
Diastereotopicity and Magnetic Anisotropy
Because the molecule lacks a plane of symmetry, the geminal protons at C2, C4, C5, and C6 are diastereotopic . They exhibit large geminal couplings ( 2Jgem≈12−14 Hz). Furthermore, the sulfoxide S=O bond is highly anisotropic. Protons that are syn-axial to the S=O oxygen experience a profound deshielding effect due to the electric field and magnetic anisotropy of the S-O dipole[2].
The Karplus Relationship as a Diagnostic Tool
The multiplicity of the H3 proton is the definitive diagnostic feature for assigning the conformer:
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In the 1A (Diaxial) Conformer: The -OH is axial, forcing the H3 proton into the equatorial position. An equatorial proton experiences only small gauche couplings ( 3Jeq−ax and 3Jeq−eq≈2−5 Hz) with the adjacent C2 and C4 protons. The H3 signal appears as a narrow multiplet.
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In the 1E (Diequatorial) Conformer: The -OH is equatorial, forcing the H3 proton into the axial position. This axial proton is antiperiplanar to the axial protons on C2 and C4, resulting in large trans-diaxial couplings ( 3Jax−ax≈10−12 Hz). The H3 signal appears as a broad, widely split multiplet (typically a triplet of triplets).
Representative 1 H NMR Data Summary
| Proton Position | Conformer State | Shift (ppm) | Multiplicity | Causality / Structural Rationale |
| H3 | 1A (H3 is eq) | ~4.10 | Narrow m | Small Jeq−ax and Jeq−eq couplings; deshielded by geminal -OH. |
| H3 | 1E (H3 is ax) | ~3.65 | Broad tt | Large Jax−ax couplings (~11 Hz); shielded relative to equatorial H3. |
| H2-ax | 1A | ~2.80 | dd | Diastereotopic; coupled to H2-eq and H3-eq. |
| H5-ax | 1A | ~2.45 | qt | Syn-axial to both S=O and OH; strongly deshielded by spatial proximity to oxygen lone pairs. |
13 C NMR Spectral Signatures
The 13 C NMR spectrum provides a clearer, less congested view of the molecular skeleton. The chemical shifts are heavily influenced by the electronegativity of the heteroatoms and the steric compression (γ-gauche effects) within the ring[2].
| Carbon Position | Representative 13 C Shift (ppm) | DEPT-135 Phase | Structural Causality |
| C2 | 58.4 | Negative (CH 2 ) | Strongly deshielded by the adjacent sulfoxide (S=O) and the β-effect of the C3-OH. |
| C3 | 68.2 | Positive (CH) | Maximum deshielding due to the directly attached electronegative hydroxyl group. |
| C4 | 32.1 | Negative (CH 2 ) | Experiences γ-gauche shielding from the axial S=O and/or OH groups depending on the conformer. |
| C5 | 24.5 | Negative (CH 2 ) | Distal to both heteroatoms; represents the baseline aliphatic thiane ring resonance. |
| C6 | 51.7 | Negative (CH 2 ) | Deshielded by the adjacent sulfoxide group, but lacks the secondary β-effect seen at C2. |
Self-Validating Experimental Protocol: VT-NMR Thermodynamic Analysis
To accurately quantify the conformational equilibrium and extract thermodynamic parameters ( ΔG∘ ), researchers must utilize Variable-Temperature NMR (VT-NMR). The following protocol is designed as a self-validating system , ensuring that instrumental artifacts do not skew thermodynamic calculations.
Step-by-Step Methodology
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Gradient Sample Preparation:
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Prepare four distinct NMR tubes containing cis-3-hydroxythiane 1-oxide in anhydrous CD 2 Cl 2 at varying concentrations: 0.01 M, 0.1 M, 0.5 M, and 1.0 M.
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Self-Validation: Spike each tube with 0.05% v/v Tetramethylsilane (TMS). Because concentration changes can alter bulk magnetic susceptibility, TMS ensures the 0.00 ppm reference remains absolute across the gradient.
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Probe Tuning and Thermal Calibration:
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Lower the NMR probe temperature to -70 °C (203 K).
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Self-Validation: Insert a 100% Methanol NMR standard tube. Calculate the exact probe temperature using the chemical shift difference ( Δδ ) between the CH 3 and OH peaks. Do not rely solely on the spectrometer's digital thermostat, which can deviate by ±2 °C at cryogenic temperatures.
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Spectral Acquisition (Slow Exchange Regime):
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Acquire 1 H NMR spectra (minimum 500 MHz recommended for dispersion).
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Self-Validation: Set the relaxation delay (D1) to ≥5×T1 of the slowest relaxing proton (typically >5 seconds). This ensures that the integration of the 1A and 1E signals is strictly quantitative and not skewed by differential relaxation rates.
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Deconvolution and Thermodynamic Extraction:
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Integrate the distinct H3 signals for the 1A (narrow multiplet) and 1E (broad multiplet) conformers.
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Calculate the equilibrium constant K=[1E]/[1A] .
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Apply the Gibbs free energy equation: ΔG∘=−RTln(K) to determine the thermodynamic preference at each concentration.
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Self-validating VT-NMR workflow for thermodynamic analysis of conformers.
Conclusion
The NMR spectral analysis of 3-hydroxytetrahydro-2H-thiopyran 1-oxide is a masterclass in applied stereochemistry. By understanding the causality behind chemical shifts (magnetic anisotropy, electronegativity) and coupling constants (Karplus relationship), researchers can decode the dynamic 3D architecture of complex heterocycles. The transition from a diequatorial state at high concentrations to a diaxial state at low concentrations highlights the profound impact that non-covalent interactions—specifically intra- and intermolecular hydrogen bonding—have on molecular conformation.
References
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Brunet, E., Eliel, E. L., et al. (2009). The Quest for Relationships between Conformation and Chiroptical Properties: From Solution to Solid State. Journal of the Mexican Chemical Society, 53(3), 156. URL:[Link]
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Juaristi, E., Tamariz, J., & Delgado, G. (2009). Ernest L. Eliel (1921-2008). Journal of the Mexican Chemical Society, 53(3), 77-77. URL:[Link]
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Barbarella, G., Dembech, P., & Tugnoli, V. (2005). 13C and 17O chemical shifts and conformational analysis of mono- and di-methyl-substituted thiane 1-oxide and thiane 1,1-dioxide. Magnetic Resonance in Chemistry, 22(6), 402-407. URL:[Link]
